molecular formula C13H11ClN4O3 B12510557 2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone

2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone

Cat. No.: B12510557
M. Wt: 306.70 g/mol
InChI Key: JWURPQAPACOLQC-UHFFFAOYSA-N
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Description

2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone is a complex organic compound with the molecular formula C13H11ClN4O3. This compound is known for its unique structure, which includes a pyrrole ring substituted with a chloroacetyl group and a hydrazone linkage to a nitrophenyl group .

Preparation Methods

The synthesis of 2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-chloroacetyl-1H-pyrrole-2-carbaldehyde with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials

Properties

Molecular Formula

C13H11ClN4O3

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-1-[5-[[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H11ClN4O3/c14-6-13(19)9-5-11(15-7-9)8-16-17-10-1-3-12(4-2-10)18(20)21/h1-5,7-8,15,17H,6H2

InChI Key

JWURPQAPACOLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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